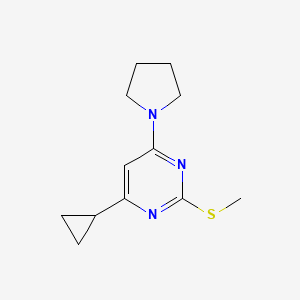

![molecular formula C18H23N3O2S B6463539 3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione CAS No. 2640965-21-3](/img/structure/B6463539.png)

3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science, and have found applications as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest. Recent achievements toward their synthesis include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

1,8-Naphthyridines can undergo various chemical reactions. For example, alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Applications De Recherche Scientifique

3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione has been studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, it has been used in studies of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It has also been studied for its potential use in drug delivery, as it can be used to target specific cells and tissues.

Mécanisme D'action

Target of Action

Compounds with a 1,8-naphthyridine core have been found to exhibit diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .

Mode of Action

It’s known that 1,8-naphthyridines interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

1,8-naphthyridines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with a 1,8-naphthyridine core have been found to exhibit diverse biological activities, including anti-cancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Avantages Et Limitations Des Expériences En Laboratoire

3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione has several advantages for use in laboratory experiments. It is a small molecule, which makes it easier to synthesize and study. Additionally, it is relatively stable and has a low toxicity profile. However, there are some limitations to its use in laboratory experiments. It is not water soluble, which can make it difficult to study in aqueous solutions. Additionally, it has a relatively low bioavailability, which can limit its efficacy.

Orientations Futures

The potential applications of 3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione are vast, and there are many possible future directions for research. One possible direction is to further study its anti-inflammatory and anti-oxidant activities. Additionally, it could be studied for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It could also be studied for its potential use in drug delivery, as it could be used to target specific cells and tissues. Finally, it could be studied for its potential to act as a biomarker for various diseases.

Méthodes De Synthèse

3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione is synthesized through a method called Suzuki coupling. This method involves the use of a palladium catalyst, an arylboronic acid, and an aryl halide. The palladium catalyst facilitates the formation of a carbon-carbon bond between the arylboronic acid and the aryl halide, resulting in the formation of the desired product. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Propriétés

IUPAC Name |

3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c22-24(23)11-7-14(13-24)12-21-9-5-15(6-10-21)17-4-3-16-2-1-8-19-18(16)20-17/h1-4,8,14-15H,5-7,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLHERDVMHZGQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)CC4CCS(=O)(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463467.png)

![4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463478.png)

![2-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463494.png)

![2-{5-cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463498.png)

![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463502.png)

![1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6463512.png)

![2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride](/img/structure/B6463516.png)

![4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6463536.png)

![8-(2-cyclopropylpyrimidin-4-yl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463546.png)

![5-fluoro-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6463548.png)